2-Bromo-6-(trifluoromethyl)nicotinamide
Overview
Description
“2-Bromo-6-(trifluoromethyl)nicotinamide” is a chemical compound with the empirical formula C7H4BrF3N2O . It is a derivative of nicotinamide, which is a form of vitamin B3 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “this compound”, has been explored in various studies . For instance, one method involves adding tetrahydrofuran, 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl), 3,5-triazine, 4-amino-2-(trifluoromethyl)pyridine, and NaHCO3 to a reaction tank at a temperature of 20–35 °C. The resultant mixture is then heated to reflux (75–80 °C) for 20–24 hours .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(OC)C(C=C1)=C(Br)N=C1C(F)(F)F
. This indicates that the compound contains a bromine atom, a trifluoromethyl group, and a nicotinamide group. Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 269.02 . The compound appears as a white to pale yellow solid .Scientific Research Applications
Antibacterial Activity
2-Bromo-6-(trifluoromethyl)nicotinamide has been utilized in the synthesis of a new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. These derivatives were prepared from 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides and showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).
Supramolecular Chemistry
The compound has been used in the study of supramolecular chemistry. Specifically, it was employed in the synthesis of copper(II) halogenobenzoate complexes with nicotinamide, leading to the formation of supramolecular hydrogen-bonding-coordination chains and networks (Halaška et al., 2016).
Photochemical Studies
In the field of photochemistry, this compound derivatives have been synthesized and their photophysical and photochemical properties have been explored. Studies on these compounds provide insights for the rational design of photostable labeling reagents or photolabile cage compounds (Bourbon et al., 2012).
Organic Light-Emitting Diodes (OLEDs)
The compound was also used in the one-pot synthesis of 6-(2,4-difluorophenyl)nicotinamide, a material for blue phosphorescent OLED dopants. This synthesis involved a combination of Suzuki-Miyaura coupling reaction and cyano hydrolysis reaction (Zhou Yuyan, 2014).
Stem Cell Research
Nicotinamide, a related compound, has been found to promote cell survival and differentiation in human pluripotent stem cells. It acts as an inhibitor of multiple kinases, influencing embryonic stem cell pluripotency and differentiation (Meng et al., 2018).
Safety and Hazards
properties
IUPAC Name |
2-bromo-6-(trifluoromethyl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O/c8-5-3(6(12)14)1-2-4(13-5)7(9,10)11/h1-2H,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPQGHARQRRPFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)N)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678915 | |
Record name | 2-Bromo-6-(trifluoromethyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1214332-09-8 | |
Record name | 2-Bromo-6-(trifluoromethyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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